pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

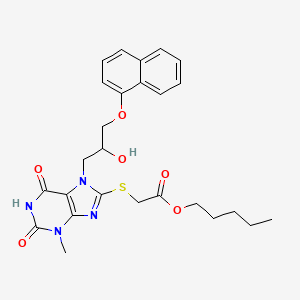

The compound pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a structurally complex xanthine derivative. Its core structure comprises a purine scaffold substituted with a 3-methyl group, a 2,6-dioxo moiety, and a thioacetate ester linked to a pentyl chain. The 7-position of the purine is further functionalized with a 2-hydroxy-3-(naphthalen-1-yloxy)propyl group, which introduces both hydrophilicity (via the hydroxyl group) and aromatic bulk (via the naphthalene system).

Properties

IUPAC Name |

pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6S/c1-3-4-7-13-35-21(32)16-37-26-27-23-22(24(33)28-25(34)29(23)2)30(26)14-18(31)15-36-20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-12,18,31H,3-4,7,13-16H2,1-2H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUMEDOYHUAFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-1-naphthaldehyde with appropriate reagents to form the naphthalen-1-yloxypropyl intermediate . This intermediate is then reacted with a purine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.

Reduction: The purine ring can be reduced under specific conditions to form different derivatives.

Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehyde derivatives, while reduction of the purine ring can produce various purine-based compounds .

Scientific Research Applications

pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, its structural and functional analogs must be analyzed. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s purine core differentiates it from triazole-based analogs (e.g., compounds in ). The xanthine scaffold is associated with adenosine receptor modulation, while triazole derivatives are often explored for antimicrobial or anticancer activity . This may improve binding affinity in hydrophobic pockets of biological targets.

Functional Group Impact: The pentyl thioacetate ester in the target compound and its analog () likely increases lipophilicity, enhancing membrane permeability. Triazole derivatives () lack the purine core but share the naphthalene moiety. Their acetamide group (–NHCO–) contrasts with the thioacetate ester (–S–COO–), affecting electronic properties and hydrogen-bonding capacity .

Spectral Signatures :

- The target compound’s IR spectrum would overlap with its purine analogs (e.g., C=O at ~1670 cm⁻¹) but distinctively feature naphthalene-associated C=C stretching (~1599 cm⁻¹) and hydroxyl (–OH) vibrations (~3300 cm⁻¹) .

Research Implications

- The naphthalene and hydroxyl groups in the target compound warrant investigation into its pharmacokinetic profile (e.g., metabolic stability, CYP450 interactions).

- Comparative studies with ’s propyl-substituted analog could elucidate the role of the hydroxy-naphthyloxypropyl group in target selectivity or potency.

Biological Activity

Introduction

Pentyl 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex compound that exhibits various biological activities. Its structure suggests potential interactions with biological targets, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a pentyl group linked to a thioacetate moiety , which is further connected to a purine derivative containing a naphthalene moiety . The presence of hydroxyl and dioxo groups contributes to its chemical reactivity and potential biological interactions.

Structural Formula

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have shown varying degrees of inhibition against AChE, which is crucial for neurotransmission regulation.

- Butyrylcholinesterase (BChE) : Selective inhibition of BChE has been reported, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's.

Study 1: Inhibition Profile

A study evaluated the inhibitory activity of related compounds on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values comparable to known inhibitors like physostigmine:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 157.31 | 46.42 |

| Pentyl Compound | TBD | TBD |

This suggests that this compound may possess similar or enhanced inhibitory properties.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of naphthalene derivatives in models of oxidative stress. The findings demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative agents.

Antioxidant Activity

The antioxidant potential of related compounds has been explored through various assays. These compounds demonstrated significant free radical scavenging activity, suggesting that they may protect against oxidative stress-related damage in cells.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound may exert its effects through competitive inhibition at enzyme active sites.

- Therapeutic Potential : Given its dual inhibition profile and antioxidant properties, this compound could be further investigated for therapeutic applications in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.